

3-(1H-pyrazol-1-yl)propan-1-ol physical and chemical properties

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Compound of Interest

Compound Name: **3-(1H-pyrazol-1-yl)propan-1-ol**

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An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-1-yl)propan-1-ol is a heterocyclic compound featuring a pyrazole ring linked to a propanol moiety. The pyrazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, recognized for its diverse roles in medicinal chemistry.^{[1][2]} This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthesis protocol, and an exploration of the potential biological significance of **3-(1H-pyrazol-1-yl)propan-1-ol**, aiming to facilitate its application in research and drug discovery.

Chemical and Physical Properties

While specific experimental data for **3-(1H-pyrazol-1-yl)propan-1-ol** is not extensively reported in the literature, the following table summarizes its basic identifiers and predicted properties based on its structure and data from similar compounds.

Property	Value	Source
IUPAC Name	3-(1H-pyrazol-1-yl)propan-1-ol	N/A
CAS Number	180741-37-1	[3]
Molecular Formula	C ₆ H ₁₀ N ₂ O	[3]
Molecular Weight	126.16 g/mol	[3]
Appearance	Expected to be a liquid or low-melting solid	Inferred from related compounds[4]
Boiling Point	Not reported	N/A
Melting Point	Not reported	N/A
Solubility	Expected to be soluble in water and polar organic solvents	Inferred from the presence of a hydroxyl group

Spectral Data

Detailed experimental spectra for **3-(1H-pyrazol-1-yl)propan-1-ol** are not readily available. However, the expected spectral characteristics can be predicted based on the analysis of its structural components: the pyrazole ring and the propanol chain.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazole ring and the propanol chain.

Chemical Shift (ppm)	Multiplicity	Assignment
~7.5	d	H-5 of pyrazole
~7.4	d	H-3 of pyrazole
~6.2	t	H-4 of pyrazole
~4.2	t	N-CH ₂ (methylene adjacent to pyrazole)
~3.6	t	CH ₂ -OH (methylene adjacent to hydroxyl)
~2.1	p	CH ₂ (central methylene of propanol)
Variable	br s	OH

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

Chemical Shift (ppm)	Assignment
~139	C-3 of pyrazole
~129	C-5 of pyrazole
~105	C-4 of pyrazole
~60	CH ₂ -OH
~50	N-CH ₂
~33	Central CH ₂ of propanol

Expected IR Spectral Data

The infrared spectrum will be characterized by the vibrational frequencies of its functional groups.

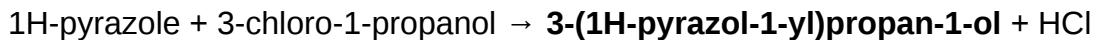
Wavenumber (cm ⁻¹)	Assignment
3400-3200 (broad)	O-H stretch (alcohol)
3150-3100	C-H stretch (aromatic - pyrazole)
2960-2850	C-H stretch (aliphatic - propanol)
1550-1450	C=N and C=C stretch (pyrazole ring)
1150-1050	C-O stretch (primary alcohol)

Experimental Protocols

Proposed Synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol

A plausible and efficient method for the synthesis of **3-(1H-pyrazol-1-yl)propan-1-ol** is the N-alkylation of pyrazole with 3-chloro-1-propanol. This reaction is analogous to the synthesis of related N-substituted pyrazole derivatives.[\[5\]](#)[\[6\]](#)

Reaction:



Materials:

- 1H-pyrazole
- 3-chloro-1-propanol
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 1H-pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add 3-chloro-1-propanol (1.1 eq) to the reaction mixture.
- Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC.
- After completion, cool the mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **3-(1H-pyrazol-1-yl)propan-1-ol**.

Biological Activity and Drug Development Potential

While direct biological studies on **3-(1H-pyrazol-1-yl)propan-1-ol** are limited, the pyrazole nucleus is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[\[1\]](#)[\[7\]](#)

A recent study highlighted the neuroprotective potential of a series of N-propananilide derivatives bearing a 3-(1H-pyrazol-1-yl) moiety.[\[5\]](#)[\[6\]](#) These compounds were evaluated for their ability to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a model relevant to Parkinson's disease.[\[6\]](#) The study found that these pyrazole derivatives exhibited neuroprotective effects, suggesting that the 3-(1H-pyrazol-1-yl)propyl scaffold could be a valuable starting point for the development of new therapeutic agents for neurodegenerative diseases.[\[6\]](#)

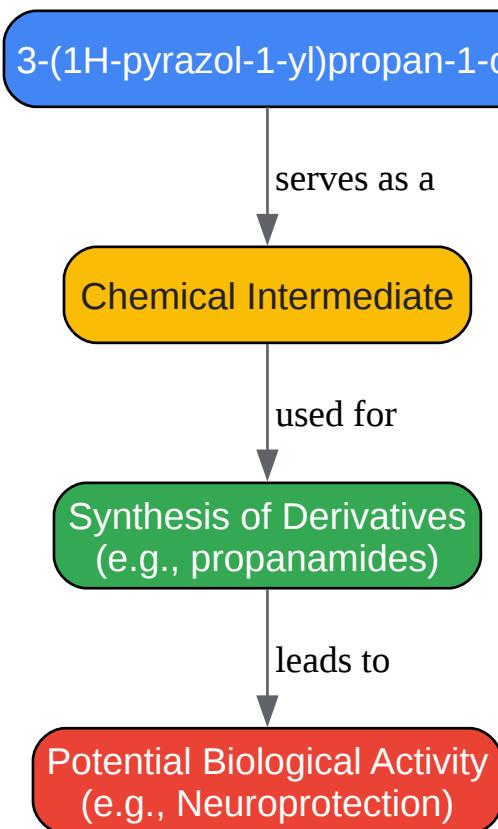
Given that **3-(1H-pyrazol-1-yl)propan-1-ol** can serve as a key intermediate for the synthesis of such derivatives, it holds significant potential for medicinal chemistry and drug development programs targeting neurological disorders.[4][8]

Visualizations



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Caption: Proposed synthetic workflow for **3-(1H-pyrazol-1-yl)propan-1-ol**.



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Caption: Logical relationship of **3-(1H-pyrazol-1-yl)propan-1-ol** in drug discovery.

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